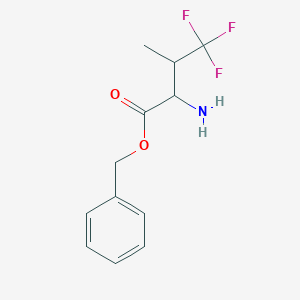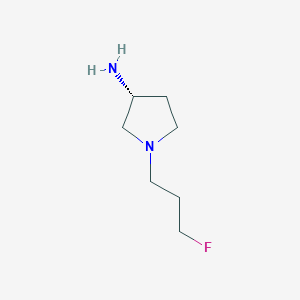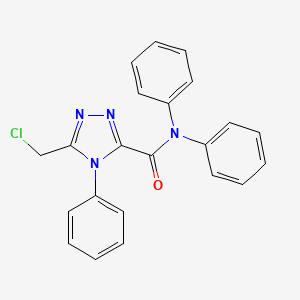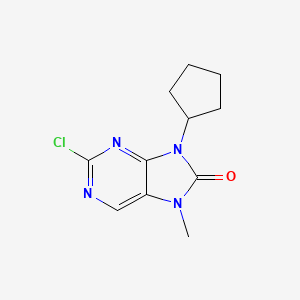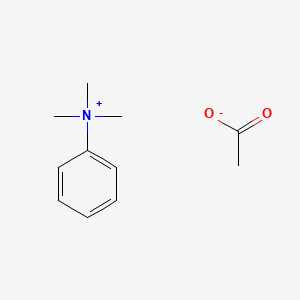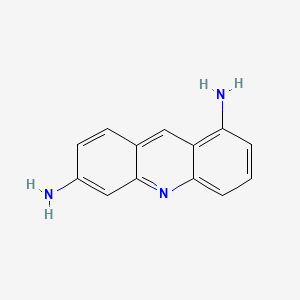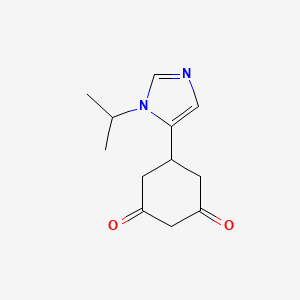
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the imidazole ring in its structure adds to its versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione typically involves the condensation of isobutylideneacetone with ethyl malonate, followed by a series of reactions including aldol condensation, Dieckmann-type annulation, and ester hydrolysis . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to optimize the yield and efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring in its structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane-1,3-dione derivatives and imidazole-containing compounds. Examples include:
- 5-Isopropyl-1,3-cyclohexanedione
- 1H-Imidazole-4-carboxaldehyde
- 2-(1H-Imidazol-4-yl)ethanol
Uniqueness
The uniqueness of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione lies in its specific combination of the cyclohexane-1,3-dione core with the imidazole ring. This structure provides it with a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(3-propan-2-ylimidazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)14-7-13-6-12(14)9-3-10(15)5-11(16)4-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
HYPFLVMOLZPQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
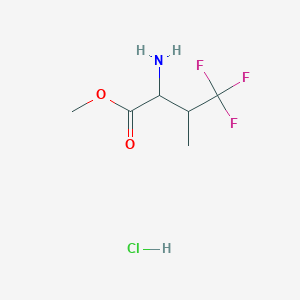
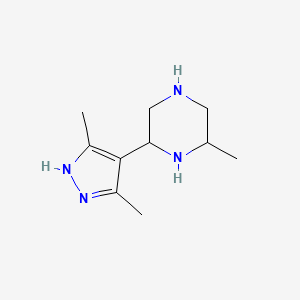
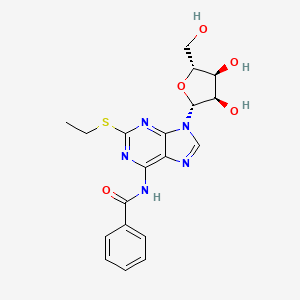
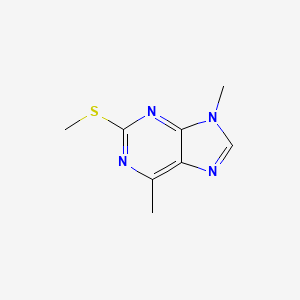
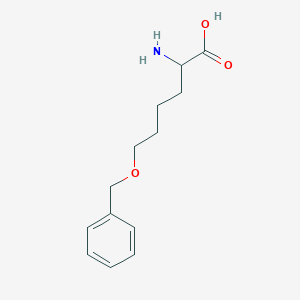
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
